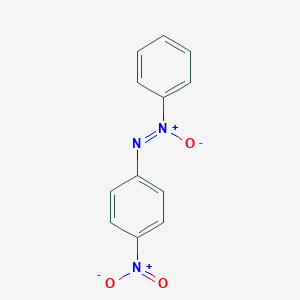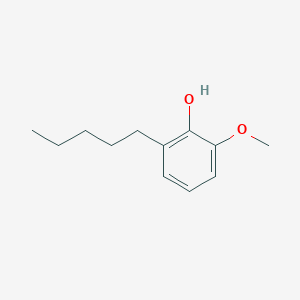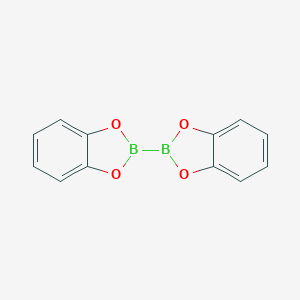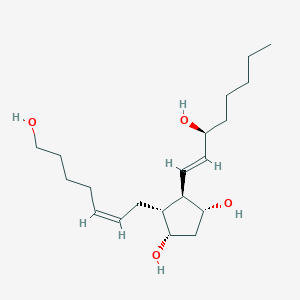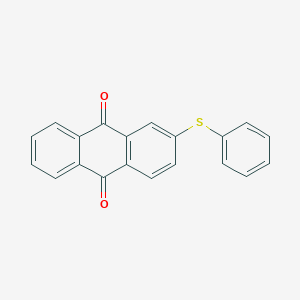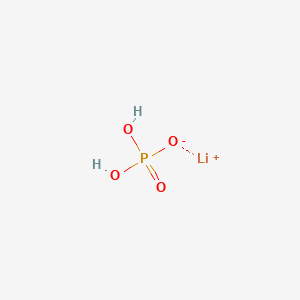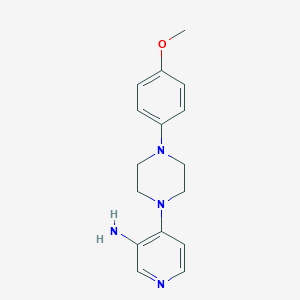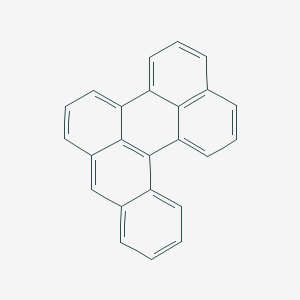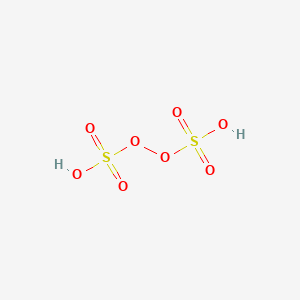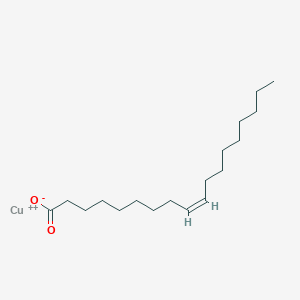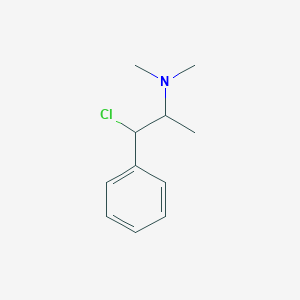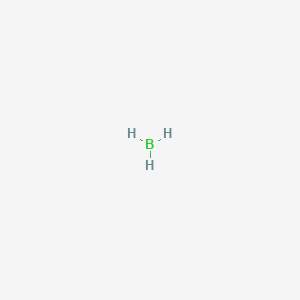
Borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borane is a chemical compound that has been extensively studied for its unique properties and potential applications. It is a highly reactive compound that can be used in a variety of chemical reactions, including reduction and oxidation reactions.
科学的研究の応用
Borane has many potential scientific research applications, including its use as a reducing agent in organic synthesis, as a hydrogen storage material, and as a catalyst in various chemical reactions. Borane has also been studied for its potential use in fuel cells, as it has the ability to release hydrogen gas when exposed to water.
作用機序
Borane acts as a reducing agent in chemical reactions by donating electrons to other molecules. It can also act as an oxidizing agent in certain reactions, depending on the conditions of the reaction. Borane's ability to donate electrons makes it a powerful reducing agent that can be used in a variety of chemical reactions.
生化学的および生理学的効果
Borane has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. Borane has also been studied for its potential use in cancer therapy, as it can induce cell death in cancer cells.
実験室実験の利点と制限
Borane has several advantages for use in lab experiments, including its high reactivity and ability to act as a reducing agent. However, its high reactivity can also be a limitation, as it can be difficult to control in certain reactions. Borane is also a toxic and flammable compound, which can be a safety concern in lab settings.
将来の方向性
There are many potential future directions for the study of borane, including its use in fuel cells, as a hydrogen storage material, and in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential applications of borane and to develop safe and effective methods for its use in various fields.
合成法
Borane can be synthesized through several methods, including the reaction of boron trichloride with lithium aluminum hydride, the reaction of boron trifluoride with sodium borohydride, and the reaction of diborane with hydrogen gas. The most common method for synthesizing borane is through the reaction of boron trifluoride with sodium borohydride.
特性
CAS番号 |
13283-31-3 |
|---|---|
製品名 |
Borane |
分子式 |
BH3 |
分子量 |
13.84 g/mol |
IUPAC名 |
borane |
InChI |
InChI=1S/BH3/h1H3 |
InChIキー |
UORVGPXVDQYIDP-UHFFFAOYSA-N |
SMILES |
B |
正規SMILES |
B |
同義語 |
Boron trihydride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



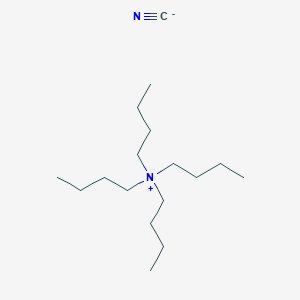
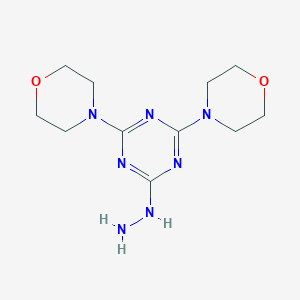
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
